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Introduction

Neodiosmin is a flavonoid glycoside found in various citrus fruits and has garnered interest for

its potential therapeutic properties.[1] Accurate and reliable quantification of Neodiosmin in

bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality

control, stability testing, and pharmacokinetic studies. This document provides a

comprehensive guide to the validation of a high-performance liquid chromatography (HPLC)

method for the assay of Neodiosmin, adhering to the principles outlined in the International

Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

The validation process ensures that the analytical method is suitable for its intended purpose,

providing data that is reliable, reproducible, and accurate.[4] The parameters evaluated in this

validation include specificity, linearity, range, accuracy, precision (repeatability and intermediate

precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Proposed Analytical Method: HPLC-UV
A reverse-phase HPLC method with UV detection is proposed for the quantification of

Neodiosmin. This method is based on established protocols for structurally similar flavonoids

like Diosmin and Hesperidin.[5][6][7][8]

Chromatographic Conditions:
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Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (v/v)

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Detection Wavelength 275 nm

Column Temperature 30°C

Run Time 10 minutes

Analytical Method Validation Protocol
The following sections detail the experimental protocols for validating the proposed HPLC-UV

method for Neodiosmin assay.

Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of

components that may be expected to be present, such as impurities, degradation products, or

matrix components.[3][4]

Protocol:

Blank Analysis: Analyze a blank sample (mobile phase or placebo) to ensure no interfering

peaks are present at the retention time of Neodiosmin.

Stress Testing (Forced Degradation): Subject a solution of Neodiosmin to stress conditions

(e.g., acid, base, oxidative, thermal, and photolytic stress).

Analyze the stressed samples by the proposed HPLC method.

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of

Neodiosmin in the presence of its degradation products. The peak should be spectrally

homogeneous.
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Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the

concentration of the analyte within a given range.[3][4]

Protocol:

Prepare a stock solution of Neodiosmin reference standard in a suitable solvent (e.g.,

methanol).

From the stock solution, prepare a series of at least five calibration standards at different

concentrations (e.g., 5, 10, 20, 50, 100 µg/mL).

Inject each calibration standard in triplicate.

Construct a calibration curve by plotting the mean peak area against the corresponding

concentration.

Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept,

and slope of the regression line.

Range
The range is the interval between the upper and lower concentrations of the analyte in the

sample for which the analytical procedure has a suitable level of precision, accuracy, and

linearity.[3][4]

Protocol: The range is confirmed by the linearity, accuracy, and precision studies and is

typically established from 80% to 120% of the test concentration for an assay of a finished

product.

Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[3][4]

Protocol:
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Prepare placebo samples spiked with known concentrations of Neodiosmin at three levels

(e.g., 80%, 100%, and 120% of the target assay concentration).

Prepare each concentration level in triplicate.

Analyze the samples using the proposed method.

Calculate the percentage recovery for each sample.

Precision
Precision is the measure of the degree of scatter of a series of measurements under the same

conditions. It is evaluated at two levels: repeatability and intermediate precision.[3][4]

2.5.1 Repeatability (Intra-assay Precision)

Protocol:

Prepare six independent samples of Neodiosmin at 100% of the target concentration.

Analyze the samples on the same day, with the same analyst, and on the same instrument.

Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the

results.

2.5.2 Intermediate Precision (Inter-assay Precision)

Protocol:

Repeat the repeatability study on a different day, with a different analyst, and/or on a different

instrument.

Compare the results obtained under the different conditions.

Calculate the cumulative mean, standard deviation, and %RSD for all measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
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LOD is the lowest amount of analyte in a sample that can be detected but not necessarily

quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be

quantitatively determined with suitable precision and accuracy.[3][4]

Protocol (based on the calibration curve):

Calculate LOD and LOQ using the following equations:

LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Prepare and analyze samples at the calculated LOD and LOQ concentrations to confirm

their validity.

Robustness
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in

method parameters.[4]

Protocol:

Introduce small, deliberate variations to the chromatographic conditions, one at a time.

Examples of variations include:

Flow rate (e.g., ± 0.1 mL/min)

Mobile phase composition (e.g., ± 2% organic phase)

Column temperature (e.g., ± 2°C)

Detection wavelength (e.g., ± 2 nm)

Analyze a system suitability standard with each modified condition.

Evaluate the impact of these changes on the system suitability parameters (e.g., retention

time, peak area, tailing factor, and resolution).
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Data Presentation
The following tables summarize hypothetical but realistic data from the validation of the

Neodiosmin assay method.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)

5 152,345

10 305,123

20 610,567

50 1,525,987

100 3,052,111

Regression Equation y = 30500x + 1200

Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked Level
Theoretical Conc.
(µg/mL)

Measured Conc.
(µg/mL) (Mean,
n=3)

% Recovery

80% 40 39.8 99.5%

100% 50 50.3 100.6%

120% 60 59.5 99.2%

Table 3: Precision Data
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Precision Level Parameter Result

Repeatability Mean Assay Value (n=6) 99.8%

%RSD 0.85%

Intermediate Precision Mean Assay Value (n=12) 100.1%

%RSD 1.2%

Table 4: LOD and LOQ

Parameter Result

LOD 0.1 µg/mL

LOQ 0.3 µg/mL

Table 5: Robustness Data
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Parameter Varied
System Suitability
Parameter

Observation

Flow Rate (0.9 mL/min) Retention Time Increased

Peak Area Increased

Flow Rate (1.1 mL/min) Retention Time Decreased

Peak Area Decreased

Mobile Phase (+2% ACN) Retention Time Decreased

Mobile Phase (-2% ACN) Retention Time Increased

Temperature (28°C) Retention Time Slightly Increased

Temperature (32°C) Retention Time Slightly Decreased

All system suitability

parameters remained within

acceptable limits for all

variations.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Method Development

Define Validation Protocol

Specificity
(Forced Degradation) Linearity & Range Accuracy

(Recovery)
Precision

(Repeatability & Intermediate) LOD & LOQ Robustness

System Suitability

Documentation & Validation Report

End: Validated Method

Click to download full resolution via product page

Caption: Workflow for Analytical Method Validation of Neodiosmin Assay.
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Caption: Logical Relationship of Validation Parameters to Method Suitability.
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The described HPLC-UV method for the assay of Neodiosmin has been successfully validated

in accordance with ICH guidelines. The method is specific, linear, accurate, precise, and robust

over the specified range. The established LOD and LOQ demonstrate that the method

possesses adequate sensitivity. The validated method is suitable for its intended purpose of

quantifying Neodiosmin in routine quality control and research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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